molecular formula C26H36O5 B1259465 Furospongin-4

Furospongin-4

Cat. No. B1259465
M. Wt: 428.6 g/mol
InChI Key: CTCIQHXSVBRPQY-STZPRAENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furospongin-4 is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Chemical Composition and Origins

  • Furospongin-4 is a type of linear furanoterpene identified in marine sponges, specifically in species such as Spongia officinalis and Hippospongia communis. Its structure relates to other furanoterpenes like furospongin-1 and nitenin (Cimino, Stefano, Minale, & Fattorusso, 1971; Cimino et al., 1972) Tetrahedron Tetrahedron.

Biological Activity and Potential Applications

  • Antiprotozoal Activity : Furospongin-4 has been investigated for its potential antiprotozoal properties. It is one of several sponge-derived terpenoids screened for in vitro activity against parasitic protozoa like Trypanosoma brucei rhodesiense and Leishmania donovani (Orhan, Şener, Kaiser, Brun, & Taşdemir, 2010) Marine Drugs.

  • Cytotoxic Properties : Garrido et al. (1997) found that compounds related to furospongin-4, such as furospongin-5, exhibited cytotoxic properties against certain cell lines, indicating the potential of furospongin-4 in similar applications Journal of Natural Products.

properties

Product Name

Furospongin-4

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

(2Z,6E,10E)-13-(furan-3-yl)-2-[(E)-5-methoxy-4-methyl-5-oxopent-3-enyl]-6,10-dimethyltrideca-2,6,10-trienoic acid

InChI

InChI=1S/C26H36O5/c1-20(11-6-14-23-17-18-31-19-23)9-5-10-21(2)12-7-15-24(25(27)28)16-8-13-22(3)26(29)30-4/h10-11,13,15,17-19H,5-9,12,14,16H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-15-

InChI Key

CTCIQHXSVBRPQY-STZPRAENSA-N

Isomeric SMILES

C/C(=C\CCC1=COC=C1)/CC/C=C(\C)/CC/C=C(/CC/C=C(\C)/C(=O)OC)\C(=O)O

Canonical SMILES

CC(=CCCC1=COC=C1)CCC=C(C)CCC=C(CCC=C(C)C(=O)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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